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Endostar (recombinant human endostatin), a modified version of the endogenous

angiogenesis inhibitor endostatin, has been approved in China for the treatment of non-small

cell lung cancer (NSCLC) since 2005.[1] Extensive clinical research has evaluated its efficacy

and safety, primarily in combination with standard chemotherapy regimens, and more recently

with immunotherapy and chemoradiotherapy. This guide provides a comprehensive

comparison of Endostar's performance in clinical trials for NSCLC, presenting key data,

experimental protocols, and insights into its mechanism of action.

Performance in Combination with Chemotherapy
Numerous studies have demonstrated that the addition of Endostar to platinum-based

chemotherapy improves clinical outcomes for patients with advanced NSCLC compared to

chemotherapy alone.

A large-scale Phase IV clinical trial involving 2,725 patients with advanced NSCLC showed that

combining Endostar with standard chemotherapy regimens led to a median survival time (MST)

of 17.57 months, a 1-year survival rate of 63.68%, and a 2-year survival rate of 39.79%.[2] The

objective response rate (ORR) was 23.93%, and the disease control rate (DCR) was 76.07%.

[2] Importantly, the addition of Endostar did not significantly increase the adverse effects of

chemotherapy.[2]
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Meta-analyses of multiple randomized controlled trials have consistently supported these

findings. One meta-analysis of 15 trials with 1,335 patients showed that Endostar combined

with a vinorelbine and cisplatin (NP) regimen resulted in a significantly higher response rate

compared to the NP regimen alone (OR 2.16).[3] Another meta-analysis of 22 randomized

controlled trials confirmed that recombinant human endostatin in combination with vinorelbine

plus cisplatin showed statistically higher response rates (OR 2.22) without a significant

increase in adverse events.[4]

A real-world study involving 512 advanced NSCLC patients receiving Endostar plus platinum-

based chemotherapy reported an ORR of 34%, a DCR of 73%, and a median progression-free

survival (PFS) of 8.2 months.[5] The most common adverse events were gastrointestinal

reactions, bone marrow suppression, and liver damage.[5]
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Comparison with Bevacizumab
Bevacizumab, another anti-angiogenic agent, is also used in the treatment of NSCLC. A

retrospective propensity score-matched cohort study compared the efficacy of Endostar plus

platinum-based doublet chemotherapy (PT-DC) with bevacizumab plus PT-DC in the first-line

treatment of advanced lung adenocarcinoma. After matching, there were no statistically

significant differences in ORR (37.7% for Endostar vs. 50.7% for bevacizumab), DCR (89.6%

vs. 92.5%), PFS (6.5 vs. 6.1 months), or OS (23.6 vs. 39.3 months) between the two groups.[7]

[8] However, the study noted that PT-DC plus bevacizumab tended to result in more adverse

reactions.[8]

A network meta-analysis comparing various anti-angiogenic agents combined with

chemotherapy for NSCLC concluded that while bevacizumab combinations showed a better

therapeutic effect on ORR, Endostar combinations may have better effects on OS and PFS.[9]
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Performance in Combination with
Chemoradiotherapy and Immunotherapy
The therapeutic potential of Endostar extends beyond combination with chemotherapy. A meta-

analysis of 10 prospective clinical trials involving 716 patients with locally advanced NSCLC

demonstrated that Endostar combined with concurrent chemoradiotherapy (CCRT) significantly

improved ORR (RR = 1.263) and DCR (RR = 1.274) compared to CCRT alone.[1] The one-

year survival rate was also significantly improved in the Endostar plus CCRT group.[1]

More recently, the combination of Endostar with immune checkpoint inhibitors (ICIs) has shown

promise. A retrospective study comparing ICIs plus Endostar (IE) versus ICIs plus

chemotherapy (IC) as second-line treatment for advanced NSCLC found that the IE group had

a longer median PFS (7.10 months vs. 5.13 months) and a higher DCR (92.5% vs. 77.1%).[10]

Grade 3 or 4 treatment-related adverse events were notably lower in the IE group (7.5% vs.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 12 Tech Support

https://apm.amegroups.org/article/view/74247/html
https://pubmed.ncbi.nlm.nih.gov/34353072/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8636201/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8636201/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10076840/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b067465?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


25.0%).[10] A Phase II trial is currently underway to evaluate the efficacy and safety of an

immune checkpoint inhibitor combined with Endostar and chemotherapy in advanced lung

squamous cell carcinoma.[11]
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Experimental Protocols
While specific protocols vary between trials, a general methodology for a clinical trial of

Endostar in combination with chemotherapy for advanced NSCLC can be summarized as

follows:

1. Patient Selection:

Inclusion Criteria: Histologically or cytologically confirmed Stage IIIB/IV NSCLC, at least one

measurable lesion, adequate organ function, and an Eastern Cooperative Oncology Group

(ECOG) performance status of 0-2.[4][11]

Exclusion Criteria: Previous systemic chemotherapy for advanced disease, known activating

EGFR mutations or ALK rearrangements (unless part of a specific cohort), brain metastases

(unless treated and stable), and significant comorbidities.[11]
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2. Treatment Plan:

Chemotherapy: A standard platinum-based doublet regimen, such as vinorelbine plus

cisplatin (NP) or gemcitabine plus cisplatin (GP), administered in 3- or 4-week cycles.[3][4]

Endostar Administration: Typically administered as a continuous intravenous infusion daily

for a set period (e.g., 14 days) of each chemotherapy cycle.[12] An alternative is a

continuous infusion over a longer duration.[12]

3. Efficacy and Safety Evaluation:

Tumor Response: Assessed every two cycles (e.g., 6-8 weeks) using Response Evaluation

Criteria in Solid Tumors (RECIST).[5]

Endpoints:

Primary: Often Progression-Free Survival (PFS) or Overall Survival (OS).[13]

Secondary: Objective Response Rate (ORR), Disease Control Rate (DCR), and

safety/tolerability.[5]

Safety Monitoring: Adverse events are graded according to the National Cancer Institute's

Common Terminology Criteria for Adverse Events (NCI-CTCAE).[5]

4. Follow-up:

Patients are followed for disease progression and survival after discontinuation of treatment.

[2]

Visualizing the Research Landscape
To better understand the clinical trial process and Endostar's mechanism of action, the

following diagrams are provided.
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Caption: Experimental workflow of a randomized controlled trial of Endostar in NSCLC.
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Endostar's Multi-target Inhibition
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Caption: Signaling pathways affected by Endostar in NSCLC.

Mechanism of Action
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Endostar exerts its anti-tumor effects through multiple mechanisms, primarily by inhibiting

angiogenesis. It interferes with the Vascular Endothelial Growth Factor (VEGF) signaling

pathway by inhibiting the tyrosine phosphorylation of VEGFR-2, a key receptor in

angiogenesis.[14][15] Clinical studies have suggested that patients with high VEGF expression

may derive a greater benefit from Endostar treatment.[6]

Beyond the VEGF pathway, Endostar has been shown to downregulate the expression of

hypoxia-inducible factor-1α (HIF-1α), which in turn can reduce VEGF expression and enhance

radiosensitivity.[1][16] It also exhibits non-angiogenesis-related anti-tumor activities by

downregulating osteopontin and its receptors (CD44v6 and αvβ3 integrin), and inhibiting the

activation of matrix metalloproteinases (MMP-2 and MMP-9), all of which are involved in tumor

cell invasion and metastasis.[17] Furthermore, Endostar can promote the normalization of

tumor vasculature, which may improve the delivery and efficacy of concomitant therapies like

chemotherapy and immunotherapy.[14][16]

In conclusion, Endostar, in combination with standard treatments, has consistently

demonstrated improved efficacy in patients with advanced NSCLC. Its multi-targeted

mechanism of action and favorable safety profile, particularly in comparison to other anti-

angiogenic agents and in combination with immunotherapy, make it a valuable therapeutic

option in the management of this disease. Further prospective, randomized trials are warranted

to optimize its use, particularly in combination with newer therapeutic modalities like immune

checkpoint inhibitors.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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